molecular formula C24H23N3O B5960789 (E)-2-cyano-3-[1-(3,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]-N-phenylprop-2-enamide

(E)-2-cyano-3-[1-(3,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]-N-phenylprop-2-enamide

Cat. No.: B5960789
M. Wt: 369.5 g/mol
InChI Key: ORUNVOXZRAPXOL-KGENOOAVSA-N
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Description

(E)-2-cyano-3-[1-(3,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]-N-phenylprop-2-enamide is a synthetic organic compound characterized by its complex structure, which includes a cyano group, a pyrrole ring, and a phenylprop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-3-[1-(3,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]-N-phenylprop-2-enamide typically involves multi-step organic reactions. One common approach is the Knoevenagel condensation, which involves the reaction of an aldehyde with a malononitrile in the presence of a base to form the cyano group . The pyrrole ring can be introduced through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine . The final step often involves coupling the pyrrole derivative with the phenylprop-2-enamide moiety under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow chemistry to improve reaction efficiency, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-3-[1-(3,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]-N-phenylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the cyano group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the phenyl ring, using reagents like sodium methoxide or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide in methanol or lithium aluminum hydride in ether.

Major Products Formed

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Amino derivatives.

    Substitution: Substituted phenyl or cyano derivatives.

Mechanism of Action

The mechanism of action of (E)-2-cyano-3-[1-(3,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]-N-phenylprop-2-enamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. The pyrrole ring can participate in π-π stacking interactions with aromatic amino acids in proteins, influencing their function . The compound may also modulate signaling pathways by binding to receptors or enzymes involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

    (E)-2-cyano-3-[1-(3,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]-N-(4-methoxyphenyl)prop-2-enamide: Similar structure with a methoxy group on the phenyl ring.

    (E)-2-cyano-3-[1-(3,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]-N-(4-chlorophenyl)prop-2-enamide: Similar structure with a chloro group on the phenyl ring.

Uniqueness

The uniqueness of (E)-2-cyano-3-[1-(3,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]-N-phenylprop-2-enamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both cyano and pyrrole groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications .

Properties

IUPAC Name

(E)-2-cyano-3-[1-(3,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]-N-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O/c1-16-10-11-23(12-17(16)2)27-18(3)13-20(19(27)4)14-21(15-25)24(28)26-22-8-6-5-7-9-22/h5-14H,1-4H3,(H,26,28)/b21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORUNVOXZRAPXOL-KGENOOAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=CC(=C2C)C=C(C#N)C(=O)NC3=CC=CC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N2C(=CC(=C2C)/C=C(\C#N)/C(=O)NC3=CC=CC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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